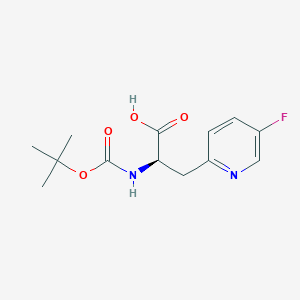
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 5-fluoropyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are typically considered, including the use of automated synthesis equipment and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced fluoropyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the Boc-protected amino group can be deprotected under physiological conditions to interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoropyridin-2-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-fluoropyridin-2-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoropyridin-2-yl)propanoic acid
Uniqueness
The unique positioning of the fluorine atom on the 5-position of the pyridine ring in ®-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoropyridin-2-yl)propanoic acid distinguishes it from its analogs. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and drug development.
Properties
Molecular Formula |
C13H17FN2O4 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
(2R)-3-(5-fluoropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI Key |
PTWGELDCKVLNOO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


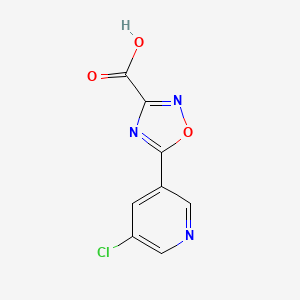
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)

![tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate](/img/structure/B13323595.png)
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13323599.png)


![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)
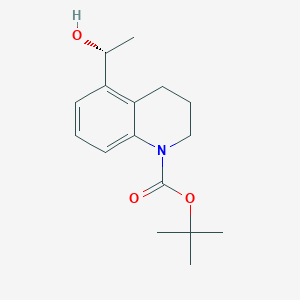
![Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13323616.png)
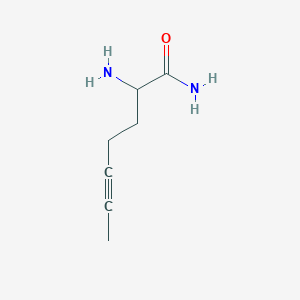
![3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13323623.png)
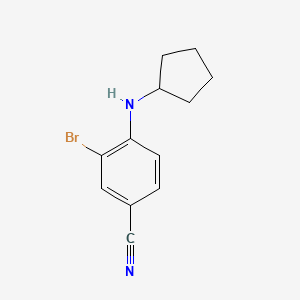
![1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13323629.png)
